4-Bromomethyl-3-fluoropyridine

概要

説明

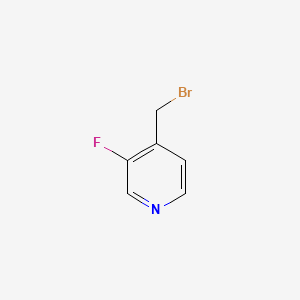

4-Bromomethyl-3-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromomethyl-3-fluoropyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.

化学反応の分析

Types of Reactions: 4-Bromomethyl-3-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

科学的研究の応用

4-Bromomethyl-3-fluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals and materials science.

作用機序

The mechanism of action of 4-Bromomethyl-3-fluoropyridine in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

類似化合物との比較

3-Bromomethyl-4-fluoropyridine: Similar structure but with different substitution pattern.

4-Chloromethyl-3-fluoropyridine: Chlorine instead of bromine at the 4-position.

4-Bromomethyl-2-fluoropyridine: Fluorine at the 2-position instead of the 3-position.

Uniqueness: 4-Bromomethyl-3-fluoropyridine is unique due to the specific positioning of the bromomethyl and fluorine groups, which imparts distinct reactivity and electronic properties. This makes it particularly useful in selective synthetic transformations and the development of specialized bioactive compounds .

生物活性

4-Bromomethyl-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine substituents, positions it as a promising candidate for drug development and biological research.

- Molecular Formula : C6H5BrF

- Molar Mass : Approximately 194.01 g/mol

- Structural Features : The compound features a bromomethyl group at the 4-position and a fluorine atom at the 3-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, making it a valuable scaffold for designing active pharmaceutical ingredients (APIs).

Potential Mechanisms Include :

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cytochrome P450 enzymes, which are critical in drug metabolism.

- Modulation of Receptors : The compound may act as a modulator for specific receptors involved in disease pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Studies indicate that halogenated pyridines can exhibit antimicrobial effects by inhibiting bacterial enzymes essential for cell wall synthesis.

- Anticancer Potential : Preliminary findings suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines .

- Neuropharmacological Effects : Some studies have explored the potential of this compound in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Data Table: Biological Activities and Inhibitory Potency

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | 12.5 | |

| GSK-3β Inhibition | Related Derivative | 0.5 | |

| Receptor Modulation | Novel Analog | 0.8 |

Case Study 1: Antimicrobial Activity

In a study evaluating various halogenated pyridines, this compound was tested against several bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Evaluation

A preclinical study assessed the effects of this compound on behavioral models of anxiety and depression in rodents. The compound showed promise in modulating anxiety-related behaviors without significant side effects, suggesting its potential as a therapeutic agent in neuropharmacology.

特性

IUPAC Name |

4-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTARAIMDJZXDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。